1,9-Bis-Boc-1,5,9-triazanonane

Catalog No.
S1942332
CAS No.
82409-02-7
M.F
C16H33N3O4
M. Wt
331.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,9-Bis-Boc-1,5,9-triazanonane

CAS Number

82409-02-7

Product Name

1,9-Bis-Boc-1,5,9-triazanonane

IUPAC Name

tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate

Molecular Formula

C16H33N3O4

Molecular Weight

331.45 g/mol

InChI

InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21)

InChI Key

RXUZRBQIVIUOLJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCNCCCNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCCCNC(=O)OC(C)(C)C
  • Triazanonane backbone: This nine-membered ring structure provides a spacer between the two attached molecules.
  • Boc protecting groups (Boc = tert-butyloxycarbonyl): These groups are attached to the terminal nitrogen atoms of the triazanonane backbone. They serve to protect the amine functionalities (NH2) during reactions but can be easily removed under mild acidic conditions to reveal free amines. BroadPharm:

This combination of features makes 1,9-Bis-Boc-1,5,9-triazanonane valuable for several scientific research applications:

  • Construction of complex molecules: By attaching desired molecules to the free amines after Boc deprotection, researchers can create new molecules with specific properties. This is particularly useful in fields like medicinal chemistry and materials science. Iris Biotech GmbH:
  • Dendrimer synthesis: Dendrimers are highly branched, symmetrical molecules with unique properties. 1,9-Bis-Boc-1,5,9-triazanonane can be used as a core building block for the synthesis of specific types of dendrimers. Iris Biotech GmbH:
  • Modification of Biomolecules: Biomolecules like proteins and peptides can be functionalized by attaching them to a linker like 1,9-Bis-Boc-1,5,9-triazanonane. This allows researchers to study the effects of these modifications on the biomolecule's properties. [SCBT ()]

1,9-Bis-Boc-1,5,9-triazanonane is a chemical compound characterized by its molecular formula C16H33N3O4C_{16}H_{33}N_3O_4. This compound features two tert-butyloxycarbonyl (Boc) protected amino groups and a triazanonane backbone. The Boc groups serve as protective groups that can be removed under specific conditions, allowing for further chemical modifications or reactions. The structure of 1,9-bis-Boc-1,5,9-triazanonane is significant in organic synthesis due to its ability to act as a versatile linker in various

1,9-Bis-Boc-1,5,9-triazanonane itself does not possess any inherent biological activity. Its mechanism of action lies in its ability to serve as a spacer and linker molecule during organic synthesis. The Boc groups act as a temporary protection strategy, allowing for selective modification of one amine group while keeping the other intact. Once deprotected, the free amine groups can participate in various coupling reactions to covalently connect two different molecules [].

While specific data on the toxicity of 1,9-Bis-Boc-1,5,9-triazanonane is limited, it is generally recommended to handle all organic chemicals with caution. Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
  • Follow proper disposal procedures according to local regulations.
Typical of compounds containing amino groups and protective Boc groups. Key reactions include:

  • Deprotection Reactions: The Boc groups can be removed using acids such as trifluoroacetic acid or hydrochloric acid, yielding free amino groups that can participate in further reactions .
  • Coupling Reactions: The free amino groups can be used for coupling with carboxylic acids or activated esters to form amides, which are crucial in peptide synthesis .
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitutions at the nitrogen atoms, enabling the introduction of various functional groups .

While specific biological activity data for 1,9-bis-Boc-1,5,9-triazanonane is limited, compounds with similar structural features often exhibit significant biological properties. The presence of amino groups suggests potential interactions with biological molecules, making it a candidate for further pharmacological studies. Its role as a linker in drug design may enhance the delivery of therapeutic agents .

The synthesis of 1,9-bis-Boc-1,5,9-triazanonane typically involves:

  • Starting Materials: The synthesis often begins with 1,5-diaminopentane or similar diamines.
  • Boc Protection: The amino groups are protected using Boc anhydride or Boc chloride in a suitable solvent like dichloromethane.
  • Purification: After the reaction is complete, the product is purified through recrystallization or chromatography to isolate the desired compound .

1,9-Bis-Boc-1,5,9-triazanonane finds applications primarily in organic synthesis and medicinal chemistry:

  • Linker in Drug Design: It serves as a linker to connect different pharmacophores in drug development.
  • Intermediate in Organic Synthesis: It is used as an intermediate to construct complex organic molecules.
  • Peptide Synthesis: Its ability to provide protected amino functionalities makes it useful in peptide synthesis .

Interaction studies involving 1,9-bis-Boc-1,5,9-triazanonane focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its potential role in drug design and its compatibility with biological systems. For example:

  • Reactivity with Carboxylic Acids: Investigating how effectively the compound forms amides with different carboxylic acids can provide insights into its utility as a linker.
  • Biocompatibility Assessments: Understanding how the compound interacts with biological molecules can inform its safety and efficacy in pharmaceutical applications .

Several compounds share structural similarities with 1,9-bis-Boc-1,5,9-triazanonane. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1,5-DiaminopentaneSimple diaminePrecursor for Boc protection
1,8-DiaminooctaneLonger alkyl chainMay exhibit different solubility properties
1,10-DiaminodecaneLonger alkyl chainPotentially different reactivity profiles
1,4-DiaminobutaneShorter alkyl chainMore straightforward synthesis

The uniqueness of 1,9-bis-Boc-1,5,9-triazanonane lies in its specific triazanonane backbone combined with two Boc-protected amino groups. This configuration allows for versatile applications in organic synthesis and drug design that may not be achievable with simpler diamines or longer-chain analogs .

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-16

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